

Comparative Toxicity Analysis: Chlorothalonil vs. 4-Hydroxy-2,5,6-trichloroisophthalonitrile

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Compound of Interest

Compound Name: 4-Hydroxy-2,5,6-trichloroisophthalonitrile

Cat. No.: B139082

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A detailed guide for researchers and drug development professionals on the relative toxicity of the fungicide chlorothalonil and its primary metabolite, **4-Hydroxy-2,5,6-trichloroisophthalonitrile**.

This guide provides a comprehensive comparison of the toxicological profiles of the broad-spectrum fungicide chlorothalonil and its major metabolite, **4-Hydroxy-2,5,6-trichloroisophthalonitrile** (4-OH-CTL). The information presented is collated from various scientific studies and is intended to support research and development activities by providing key toxicity data, detailed experimental methodologies, and an overview of the known mechanisms of action.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for chlorothalonil and 4-OH-CTL across different species.

Compound	Test Organism	Exposure Route	Toxicity Metric	Value	Reference
Chlorothalonil	Rat (Rattus norvegicus)	Oral	LD50	>10,000 mg/kg bw	[1][2]
4-Hydroxy-2,5,6-trichloroisophthalonitrile	Rat (Rattus norvegicus)	Oral	LD50	332 mg/kg bw	[1]
Chlorothalonil	Rainbow Trout (Oncorhynchus mykiss)	Water	96-hour LC50	0.076 mg/L	[3]
4-Hydroxy-2,5,6-trichloroisophthalonitrile	Rainbow Trout (Oncorhynchus mykiss)	Water	96-hour LC50	Not explicitly found, but stated to be less toxic to aquatic organisms than the parent compound.	[4]
Chlorothalonil	Daphnia magna	Water	48-hour EC50	0.130 - 0.200 mg/L	[3]
4-Hydroxy-2,5,6-trichloroisophthalonitrile	Daphnia magna	Water	48-hour EC50	Not explicitly found, but stated to be less toxic to aquatic organisms than the parent compound.	[4]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized acute toxicity studies. The general methodologies for these key experiments are outlined below.

Acute Oral Toxicity - Rat (OECD Guideline 401/420)

The acute oral toxicity is typically determined using methods outlined in OECD Guideline 401 (Acute Oral Toxicity) or its successor, OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).^{[5][6]}

- **Test Animals:** Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used.^[7] Animals are fasted prior to administration of the test substance.
- **Administration:** The test substance is administered as a single oral dose via gavage. The vehicle used for suspension or solution is typically an inert substance like corn oil or water.^[8]
- **Dosage:** In a traditional LD50 test (OECD 401), multiple dose groups with a logarithmic spacing of doses are used to determine the dose that is lethal to 50% of the animals.^[6] The Fixed Dose Procedure (OECD 420) uses a smaller number of animals and aims to identify a dose that produces clear signs of toxicity without causing mortality.^[8]
- **Observation Period:** Animals are observed for a period of 14 days for signs of toxicity and mortality.^{[7][8]} Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded at the beginning of the study and weekly thereafter.
- **Endpoint:** The primary endpoint is the LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the test population. For the Fixed Dose Procedure, the endpoint is the identification of the dose that causes evident toxicity.

Acute Toxicity - Aquatic Invertebrates (*Daphnia* sp.) (OECD Guideline 202)

The acute immobilization test for *Daphnia* species is conducted following OECD Guideline 202.^{[3][9]}

- Test Organism: Young daphnids (*Daphnia magna*), less than 24 hours old at the start of the test, are used.[\[10\]](#)
- Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature (20 ± 2 °C) and lighting conditions (16 hours light, 8 hours dark).[\[10\]](#)
- Exposure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours. A control group is maintained in the same medium without the test substance.[\[10\]](#)
- Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[\[10\]](#)
- Endpoint: The primary endpoint is the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids within the 48-hour exposure period.

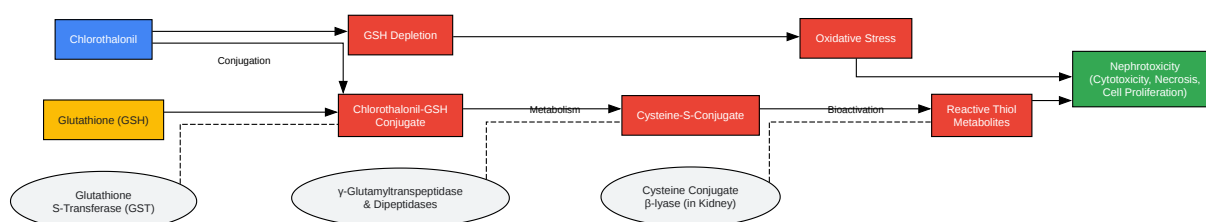
Acute Toxicity - Fish (OECD Guideline 203)

The acute toxicity test in fish is performed according to OECD Guideline 203.

- Test Species: A recommended fish species, such as the Rainbow Trout (*Oncorhynchus mykiss*), is used.[\[11\]](#)
- Test Conditions: Fish are maintained in controlled conditions of temperature, light, and water quality.
- Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours. The test can be static, semi-static, or flow-through.
- Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.
- Endpoint: The primary endpoint is the LC50, which is the concentration of the test substance estimated to be lethal to 50% of the test fish over the 96-hour exposure period.

Mechanisms of Toxicity and Signaling Pathways Chlorothalonil

The primary mechanism of chlorothalonil's toxicity, particularly its nephrotoxicity, involves its reaction with glutathione (GSH).[7][12] This process leads to the depletion of intracellular GSH, a critical antioxidant, and the formation of glutathione conjugates. These conjugates are further metabolized, leading to the formation of reactive thiol-containing metabolites in the kidney, which are responsible for the observed cytotoxicity.[12][13]

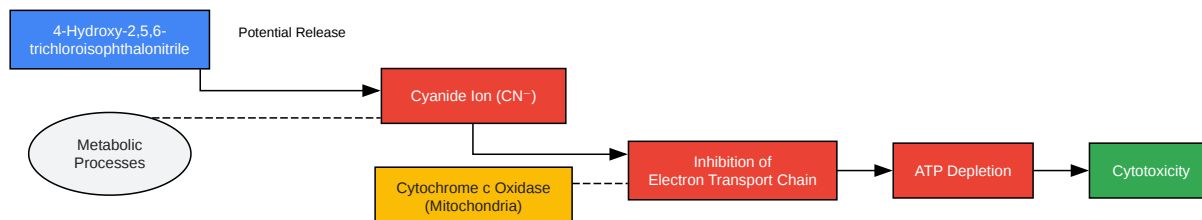


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Chlorothalonil's metabolic activation pathway leading to nephrotoxicity.

4-Hydroxy-2,5,6-trichloroisophthalonitrile (4-OH-CTL)

The mechanism of toxicity for 4-OH-CTL is less well-defined than that of its parent compound. However, as an organic nitrile, one potential mechanism of toxicity is the metabolic release of cyanide ions.[12] Cyanide is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. Inhibition of this enzyme disrupts cellular respiration, leading to a rapid decrease in ATP production and subsequent cell death.



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A potential toxicity pathway for 4-OH-CTL involving cyanide release.

Conclusion

The comparative analysis reveals a significant difference in the acute oral toxicity between chlorothalonil and its primary metabolite, 4-OH-CTL, with the metabolite being substantially more toxic to rats. Conversely, preliminary information suggests that 4-OH-CTL may be less toxic to aquatic organisms than the parent compound. The mechanisms of toxicity also appear to differ, with chlorothalonil's effects primarily linked to glutathione depletion and the formation of nephrotoxic metabolites, while 4-OH-CTL's toxicity may be driven by the release of cyanide. This guide highlights the importance of considering the toxicological profiles of both parent compounds and their metabolites in comprehensive risk assessments. Further research into the specific signaling pathways affected by 4-OH-CTL is warranted to fully understand its toxic potential.

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